p-Azidophenylglyoxal
Overview
Description
P-Azidophenylglyoxal (p-APG) is a heterobifunctional photoactivable cross-linking reagent that is selective for arginyl residues . It is used to study protein structure and functions, for anchoring proteins to solid supports, or to prepare immunogens, immunotoxins, and other conjugated protein reagents .
Synthesis Analysis
The synthesis of p-APG involves diazotization of p-aminoacetophenone to an intermediate. This intermediate, when reacted with sodium azide, gives p-azidoacetophenone. The oxidation of the latter with selenium dioxide gives rise to p-APG .Molecular Structure Analysis
The molecular formula of this compound is C8H5N3O2 . It has an average mass of 175.144 Da and a monoisotopic mass of 175.038177 Da .Chemical Reactions Analysis
The phenylglyoxal moiety in p-APG is designed to react with arginine residues. The p-azidoaryl function generates a reactive nitrene when activated with UV light. p-APG reacts most selectively with arginine and to a lesser extent with cystine and histidine .Physical and Chemical Properties Analysis
The corrected melting point of p-APG is between 103-105 degrees Celsius . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
1. Cross-Linking Agent in Protein Research
p-Azidophenylglyoxal (p-APG) has been synthesized and utilized as a heterobifunctional photoactivable cross-linking reagent selective for arginyl residues. This property of p-APG makes it valuable in studying proteins with arginyl residues, especially in understanding their structure and function. For instance, p-APG was used to inhibit enzymes like bovine heart lactic dehydrogenase and yeast alcohol dehydrogenase by targeting arginyl residues at their active sites. When exposed to p-APG and UV irradiation, oligomeric enzymes form varying proportions of monomers and photocross-linked dimers, trimers, tetramers, and larger molecular weight aggregates (Ngo et al., 1981).
2. Labeling Secretin Receptors
This compound was used in the specific covalent labeling of a 51 kDa peptide after cross-linking of [125I]iodo-secretin to intact rat pancreatic acini. This application is significant in understanding the molecular architecture of secretin receptors. The technique involved incubating the [125I]secretin-acini complex with this compound under specific conditions, followed by photolysis, which helped in identifying the main secretin binding peptide (Gossen et al., 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-azidophenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c9-11-10-7-3-1-6(2-4-7)8(13)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALIYGMVBZRBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215663 | |
Record name | 4-Azidophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65322-07-8 | |
Record name | 4-Azidophenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidophenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PAPG interact with its target and what are the downstream effects?
A1: PAPG specifically modifies arginine residues in proteins. This is due to the high reactivity of its glyoxal group towards the guanidino group of arginine. [, , ] Upon UV irradiation, the azide group in PAPG forms a highly reactive nitrene intermediate. This nitrene can then covalently crosslink with nearby amino acids, effectively trapping the protein interaction. [, , ] This method has been used to study protein-protein interactions, such as identifying the epidermal growth factor (EGF) receptor binding site [] and characterizing the interaction between brome mosaic virus coat protein and viral RNA. []
Q2: How does PAPG perform under various conditions? What are its material compatibility and stability characteristics?
A2: The provided abstracts focus primarily on PAPG's application as a crosslinking agent in biological research settings. Information regarding its stability under various conditions (temperature, pH, solvents) and compatibility with different materials is not explicitly stated.
Q3: PAPG is used to study protein interactions. Can you elaborate on its applications and the underlying mechanisms?
A4: PAPG is a valuable tool for studying protein interactions due to its specific binding to arginine residues and its ability to form covalent bonds upon UV activation. [, , , ]
- Applications: This allows researchers to "freeze" transient protein interactions and study them. Examples include:
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